![molecular formula C19H18ClNO3S B2935411 5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate CAS No. 1206105-93-2](/img/structure/B2935411.png)
5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate
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Overview
Description
5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential as a useful reagent in biochemical and physiological studies.
Scientific Research Applications
Catalysis and Asymmetric Hydrogenation
The study by Imamoto et al. (2012) discusses the use of tert-butylmethylphosphino groups in ligands for rhodium-catalyzed asymmetric hydrogenation. This process is significant in preparing chiral pharmaceutical ingredients, and the ligands demonstrate excellent enantioselectivities and high catalytic activities in hydrogenating functionalized alkenes, such as dehydroamino acid derivatives and enamides (Imamoto et al., 2012).
Quinol Ester Reactions
Research by Novak et al. (2007) examines quinol esters and sulfonamides as potential precursors to 4-alkylaryloxenium ions, which are key intermediates in various chemical reactions. This study provides insight into the behaviors and reactions of these compounds, which may include derivatives of 5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate (Novak et al., 2007).
Tautomerism and Structural Studies
Gómez et al. (2013) explored the tautomerism in quinoxalines derived from the 1,4-naphthoquinone nucleus, including the study of derivatives like 5-chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate. This research provides valuable insights into the molecular structures and tautomerism of such compounds, which are crucial in understanding their chemical properties and potential applications (Gómez et al., 2013).
Receptor Binding and Pharmacological Characterization
Hinschberger et al. (2003) discuss the synthesis and evaluation of benzo[h][1,6]naphthyridine and azepino[3,2-c]quinoline derivatives for their affinity on the 5-HT(4) receptors. This research highlights the importance of various substituents on aromatic rings, including potentially 5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate, in determining the affinity and selectivity of compounds for specific receptors (Hinschberger et al., 2003).
Hydrogen-Bonding and Protonation in Electrochemistry
Gupta and Linschitz (1997) studied the role of hydrogen-bonding and protonation in the electrochemistry of quinones in various solvents. This research is relevant to understanding the electrochemical behavior of compounds like 5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate, particularly in their redox reactions and potential applications in electrochemical sensors or devices (Gupta & Linschitz, 1997).
Mechanism of Action
Target of Action
The compound contains a quinolyl group, which is a common structural motif in many biologically active molecules. Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, altering the enzyme’s activity. If the target is a receptor, the compound might act as an agonist or antagonist, modulating the receptor’s signaling .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways might be affected. Given the structural features of the compound, it could potentially interfere with pathways involving its targets .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties, including its solubility, stability, and size. The tert-butyl group in the compound might increase its lipophilicity, potentially affecting its absorption and distribution .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. It could potentially alter cellular processes, leading to changes in cell function or viability .
Action Environment
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s stability or activity might be affected by the pH of its environment .
properties
IUPAC Name |
(5-chloroquinolin-8-yl) 4-tert-butylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-19(2,3)13-6-8-14(9-7-13)25(22,23)24-17-11-10-16(20)15-5-4-12-21-18(15)17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKHUYWJWQXESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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